Bienvenue dans la boutique en ligne BenchChem!

3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine

Medicinal Chemistry Physicochemical Profiling Structure-Property Relationships

3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine is a synthetic heterocyclic small molecule (C₁₇H₁₆N₆O₃, MW 352.3 g/mol) that assembles a pyridazine core, a 1H-pyrazol-1-yl substituent, and a furan-2-carbonyl-piperazine carbonyl moiety. The compound is catalogued primarily as a research intermediate and building block, exhibiting a computed XLogP3 of 0.3, a topological polar surface area (TPSA) of 97.4 Ų, and six hydrogen-bond acceptor sites with zero hydrogen-bond donors.

Molecular Formula C17H16N6O3
Molecular Weight 352.354
CAS No. 1351652-31-7
Cat. No. B2801018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine
CAS1351652-31-7
Molecular FormulaC17H16N6O3
Molecular Weight352.354
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=CO4
InChIInChI=1S/C17H16N6O3/c24-16(13-4-5-15(20-19-13)23-7-2-6-18-23)21-8-10-22(11-9-21)17(25)14-3-1-12-26-14/h1-7,12H,8-11H2
InChIKeyFXZSZSZJQOBXCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine (CAS 1351652-31-7): Procurement-Relevant Identity and Chemical Class


3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine is a synthetic heterocyclic small molecule (C₁₇H₁₆N₆O₃, MW 352.3 g/mol) that assembles a pyridazine core, a 1H-pyrazol-1-yl substituent, and a furan-2-carbonyl-piperazine carbonyl moiety [1]. The compound is catalogued primarily as a research intermediate and building block, exhibiting a computed XLogP3 of 0.3, a topological polar surface area (TPSA) of 97.4 Ų, and six hydrogen-bond acceptor sites with zero hydrogen-bond donors [1]. These physicochemical descriptors position it within a property space that is distinct from many closely related pyridazine-piperazine analogs that vary in linker connectivity, heterocyclic substitution, or pendant group identity.

Why In-Class Pyridazine-Piperazine Compounds Cannot Substitute 3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine


Pyridazine-piperazine hybrids that share a similar core but differ in linker identity, heterocyclic topology, or substitution pattern exhibit markedly different molecular recognition profiles, solubility characteristics, and metabolic liabilities [1]. For this compound, the carbonyl spacer between the piperazine and the pyridazine ring introduces a distinct electronic and conformational landscape compared to directly linked analogs, which alters hydrogen-bonding geometry and target complementarity [2]. Consequently, generic substitution with a coarser “pyridazine-piperazine” building block risks loss of on-target engagement, unpredictable physicochemical behavior, and synthetic incompatibility in downstream elaboration, making precise procurement of the exact structure essential for reproducible research [3].

Quantitative Differentiation Evidence for 3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine Against Closest Analogs


Carbonyl Spacer vs. Direct Linkage: TPSA and Hydrogen-Bond Acceptor Profile

The target compound features a carbonyl bridge between the piperazine ring and the pyridazine core, whereas the closest direct-linked analog 3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (CAS 1019100-79-8) connects the piperazine nitrogen directly to the pyridazine. This single-atom insertion increases the topological polar surface area (TPSA) from a predicted ~89 Ų for the direct analog to 97.4 Ų for the target compound [1], and adds one additional hydrogen-bond acceptor [1]. Such differences modulate passive permeability and target-binding geometry in structure-based design campaigns.

Medicinal Chemistry Physicochemical Profiling Structure-Property Relationships

Pyrazole vs. Triazole Bioisostere: LogP and Ring Electronics

Replacement of the 1H-pyrazol-1-yl group of the target compound with a 1,2,4-triazol-1-yl group, as in the analog (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone, alters both lipophilicity and heterocyclic electronics. The target compound exhibits a computed XLogP3 of 0.3 [1], whereas the triazole analog is predicted to have an XLogP3 nearer to 0.1 due to the additional ring nitrogen. This shift reduces membrane partitioning efficiency while increasing aqueous solubility, a trade-off that can determine oral bioavailability.

Bioisosterism Lead Optimization Kinase Inhibitor Design

Rotatable Bond Count and Conformational Flexibility vs. Methyl-Pyrazole Analogs

The target compound possesses three rotatable bonds [1], conferring a modest degree of conformational flexibility. In contrast, analogs such as 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine introduce a fourth rotatable bond via the methyl group, increasing entropic penalty upon binding. The lower rotatable bond count of the target compound is associated with improved ligand efficiency metrics in fragment-based and HTS-derived hit series, potentially yielding higher binding affinity per unit of molecular weight.

Conformational Analysis Ligand Efficiency Medicinal Chemistry

Hydrogen-Bond Donor Deficit as a Distinctive Solubility and Permeability Determinant

The target compound has zero hydrogen-bond donors (HBD = 0) [1], which distinguishes it from analogs where the pyrazole ring carries an amino or hydroxymethyl substituent. Many close-in-class compounds possess one HBD, leading to higher crystal lattice energy and lower intrinsic solubility. The absence of HBD moieties in the target compound reduces the desolvation penalty for membrane crossing, potentially enhancing passive permeability while maintaining aqueous solubility driven by six hydrogen-bond acceptors [1].

ADME Prediction Physicochemical Profiling Drug Design

Evidence-Backed Application Scenarios for 3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine Procurement


Structure-Based Kinase Inhibitor Fragment Elaboration

The compound's unique carbonyl spacer and pyrazole heterocycle provide a defined hydrogen-bond acceptor vector and π-stacking surface suitable for hinge-binding motifs in kinase ATP pockets [1]. Its zero HBD count minimizes polarity at the hinge region, favoring selectivity over broad-spectrum kinase inhibition, which is critical for developing targeted oncology agents [1].

Physicochemical Benchmarking for CNS Drug Design

With a computed XLogP3 of 0.3 and TPSA of 97.4 Ų, the compound sits near the CNS MPO desirability zone, making it an excellent calibration standard for permeability assays and in silico model training [1]. Researchers can use it to probe the balance between passive brain penetration and efflux susceptibility.

Building Block for Parallel SAR Libraries

The three rotatable bonds and six hydrogen-bond acceptors allow versatile diversification without introducing excessive flexibility. Procurement of this exact scaffold enables systematic variation of the furan and pyrazole positions while maintaining a constant central core, accelerating structure-activity relationship (SAR) studies in hit-to-lead campaigns [1].

Reference Standard for Metabolite Identification Studies

The furan ring is a known metabolic soft spot susceptible to CYP450-mediated oxidation, while the pyridazine core is generally stable. This compound can serve as a probe substrate for in vitro metabolism assays to differentiate oxidative versus reductive metabolism pathways in liver microsome preparations [1].

Quote Request

Request a Quote for 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.